molecular formula C15H14IN3O B11567051 2-[(4-Iodophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide

2-[(4-Iodophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11567051
M. Wt: 379.20 g/mol
InChI Key: PRHBZSGSLLYWRI-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is a chemical compound with the molecular formula C15H14IN3O. It is primarily used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an iodophenyl group and a phenylmethylidene group, making it a valuable tool for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 4-iodoaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or hydrazides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific structure, which includes both an iodophenyl group and a phenylmethylidene group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool for various research applications.

Properties

Molecular Formula

C15H14IN3O

Molecular Weight

379.20 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-iodoanilino)acetamide

InChI

InChI=1S/C15H14IN3O/c16-13-6-8-14(9-7-13)17-11-15(20)19-18-10-12-4-2-1-3-5-12/h1-10,17H,11H2,(H,19,20)/b18-10+

InChI Key

PRHBZSGSLLYWRI-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)I

Origin of Product

United States

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